molecular formula C24H25FN6O B13571372 1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one

1-(3-Fluoro-5-(2-methylpyridin-3-yl)phenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B13571372
M. Wt: 432.5 g/mol
InChI Key: KRTLYJDCOZBDAH-UHFFFAOYSA-N
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Description

1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining fluorophenyl, pyridinyl, pyrimidinyl, and piperazinyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-one lies in its specific combination of fluorophenyl, pyridinyl, pyrimidinyl, and piperazinyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C24H25FN6O

Molecular Weight

432.5 g/mol

IUPAC Name

1-[3-fluoro-5-(2-methylpyridin-3-yl)phenyl]-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C24H25FN6O/c1-17-22(4-2-5-26-17)18-12-19(25)14-20(13-18)31-16-21(15-23(31)32)29-8-10-30(11-9-29)24-27-6-3-7-28-24/h2-7,12-14,21H,8-11,15-16H2,1H3

InChI Key

KRTLYJDCOZBDAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC(=CC(=C2)F)N3CC(CC3=O)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

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